![molecular formula C19H16N4O4 B2693737 4-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 946310-01-6](/img/structure/B2693737.png)
4-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Description
4-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Multicomponent Synthesis Applications
The compound is related to research involving multicomponent reactions, such as the three-component synthesis involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, which affords methyl esters of different carboxylic acids. This demonstrates its utility in synthesizing complex molecules for various chemical studies and potential applications in drug design and materials science (Lisovenko, Dryahlov, & Dmitriev, 2016).
Antitubercular Activity
Another significant area of research focuses on the synthesis of novel series of compounds for antitubercular activity. Compounds similar to the queried molecule have been synthesized and screened, showing moderate to good inhibition activity against Mycobacterium tuberculosis. This indicates a potential pathway for novel drug discovery in treating tuberculosis, highlighting the compound's relevance in antimicrobial research (Rajpurohit et al., 2019).
Corrosion Inhibition
The compound and its derivatives have also been explored as corrosion inhibitors for mild steel in hydrochloric acid, showcasing its application in materials science and engineering. Experimental and computational studies suggest that these compounds exhibit mixed-type inhibitive action, slowing both anodic and cathodic corrosion reactions. This underscores the compound's potential in developing new materials that resist corrosion, extending their lifespan and reliability (Olasunkanmi & Ebenso, 2019).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, including quinoxalines and pyrazoles, leverages compounds like the one for their unique properties. These studies not only contribute to the fundamental understanding of chemical reactions and mechanisms but also open up new avenues for developing compounds with potential therapeutic uses (Kurasawa et al., 1990).
properties
IUPAC Name |
4-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-18(5-6-19(25)26)23-16(11-15(22-23)17-2-1-9-27-17)12-3-4-13-14(10-12)21-8-7-20-13/h1-4,7-10,16H,5-6,11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXUNUBGKQTERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid |
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